![molecular formula C17H10ClN3O2S2 B2359238 8-chloro-5-oxo-N-phényl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111009-78-9](/img/structure/B2359238.png)
8-chloro-5-oxo-N-phényl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClN3O2S2 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la protéase MALT1 pour le traitement du lymphome des cellules B
Ce composé a été étudié pour son potentiel en tant qu’inhibiteur de la protéase MALT1 . MALT1 est une enzyme essentielle impliquée dans l’activation de la voie NF-κB, qui joue un rôle significatif dans la réponse immunitaire et le développement des lymphocytes. Les inhibiteurs de MALT1 pourraient être utilisés pour traiter des affections comme le lymphome diffus à grandes cellules B (DLBCL), en particulier le sous-type des cellules B activées (ABC). Les dérivés du composé ont été analysés à l’aide de modèles 3D-QSAR, de propriétés de type médicament, de propriétés ADMET et d’amarrage moléculaire afin de proposer de nouvelles molécules ayant une activité inhibitrice supérieure à celle des composés existants.
Activité antivirale
Les dérivés d’indole, qui partagent un motif structurel similaire avec notre composé, ont démontré des propriétés antivirales . Ces activités comprennent l’inhibition contre le virus de la grippe A et le virus Coxsackie B4. Par extension, le composé en question pourrait être synthétisé en dérivés qui pourraient servir d’agents antiviraux puissants, contribuant potentiellement au traitement des infections virales.
Potentiel antimicrobien
Des composés similaires ont montré un bon potentiel antimicrobien . Cela suggère que notre composé pourrait être développé en nouveaux agents antimicrobiens, offrant éventuellement une alternative aux antibiotiques traditionnels et contribuant à la lutte contre les bactéries résistantes aux antibiotiques.
Applications anti-inflammatoires
La similitude structurelle de notre composé avec d’autres dérivés d’indole indique des applications anti-inflammatoires potentielles . Les dérivés d’indole se sont avérés posséder des propriétés anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques.
Propriétés anticancéreuses
Des composés ayant une structure similaire ont été explorés pour leurs propriétés anticancéreuses . Le composé pourrait être étudié pour son efficacité à inhiber la croissance et la prolifération des cellules cancéreuses, offrant une nouvelle voie pour la thérapie anticancéreuse.
Développement de médicaments et prédiction ADMET
Le composé a fait partie d’études axées sur le développement de médicaments et la prédiction ADMET . ADMET signifie Absorption, Distribution, Métabolisme, Excrétion et Toxicité, qui sont des propriétés cruciales à évaluer aux premiers stades du développement de médicaments. Les dérivés du composé pourraient être optimisés pour obtenir de meilleures propriétés de type médicament et des profils ADMET favorables, ce qui en ferait des candidats appropriés pour un développement ultérieur de médicaments.
Propriétés
IUPAC Name |
8-chloro-5-oxo-N-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S2/c18-9-6-7-11-12(8-9)21-14(20-15(11)22)13(25-17(21)24)16(23)19-10-4-2-1-3-5-10/h1-8H,(H,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXCBMIFKWHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
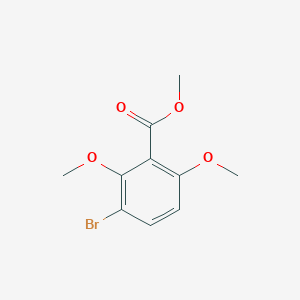
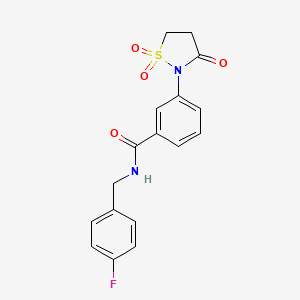
![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2359162.png)
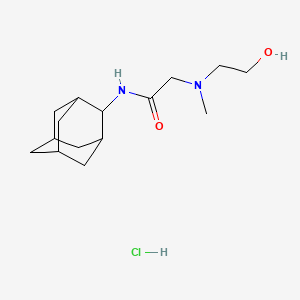
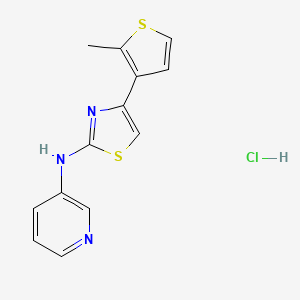
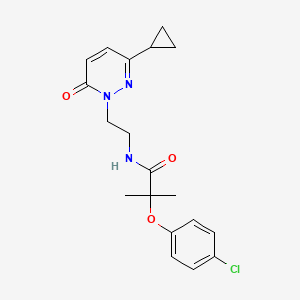
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)
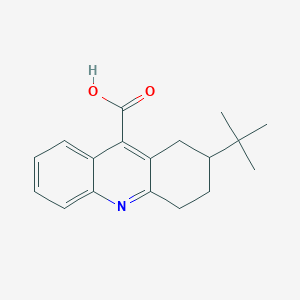

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
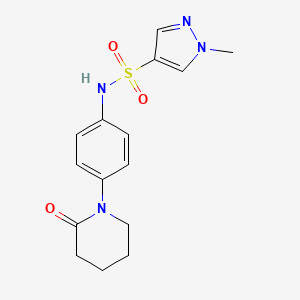
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)

